molecular formula C19H12ClN3O3S B2595660 (E)-5-chloro-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide CAS No. 477504-43-1

(E)-5-chloro-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide

Cat. No.: B2595660
CAS No.: 477504-43-1
M. Wt: 397.83
InChI Key: WXYWPRCGBATTAK-XUTLUUPISA-N
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Description

(E)-5-chloro-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is a complex organic compound featuring a thiazole ring fused with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-chloro-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the naphtho[2,1-d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with 2-bromo-1-methylnaphthalene under basic conditions. The resulting intermediate is then subjected to nitration to introduce the nitro group at the desired position. The final step involves the condensation of the nitro-substituted naphtho[2,1-d]thiazole with 5-chloro-2-nitrobenzoyl chloride in the presence of a base to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(E)-5-chloro-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can yield the corresponding amine, which may further react to form various derivatives.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl2) in acidic conditions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-5-chloro-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for the development of antimicrobial, anticancer, or anti-inflammatory agents.

Industry

In the industrial sector, derivatives of this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of (E)-5-chloro-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets in biological systems. The nitro and chloro groups, along with the thiazole ring, may facilitate binding to enzymes or receptors, potentially inhibiting their activity or altering their function. This could lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-nitrobenzamide: Lacks the naphtho[2,1-d]thiazole moiety, which may reduce its biological activity.

    Naphtho[2,1-d]thiazole derivatives: These compounds share the core structure but differ in functional groups, affecting their reactivity and biological properties.

Uniqueness

(E)-5-chloro-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of both the nitro and chloro groups, along with the naphtho[2,1-d]thiazole core, makes it a versatile compound for various applications in research and industry.

Biological Activity

(E)-5-chloro-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects based on recent research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a thiazole ring, a nitro group, and a chlorinated benzamide moiety. Its molecular formula is C17H14ClN3O2S, with a molecular weight of approximately 353.83 g/mol. The structural features contribute to its biological activity and interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with DNA and various enzymes. The nitro group plays a crucial role in its mechanism, as it can undergo reduction to form reactive intermediates that bind covalently to DNA, leading to cytotoxic effects. Additionally, compounds with thiazole structures have been shown to inhibit topoisomerase II, resulting in DNA double-strand breaks and cell death .

1. Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. Studies have demonstrated that such thiazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression .

2. Antimicrobial Activity

Nitro-containing compounds are well-known for their antimicrobial properties. This compound has shown potential against a range of microorganisms. The mechanism involves the generation of toxic intermediates upon reduction of the nitro group, which can damage microbial DNA and inhibit growth .

3. Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties, as suggested by studies on similar nitrobenzamide derivatives. These compounds can inhibit key inflammatory mediators such as COX-2 and iNOS, thereby reducing inflammation in various models .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntitumorInduction of apoptosis via DNA damage
AntimicrobialFormation of toxic intermediates leading to DNA damage
Anti-inflammatoryInhibition of COX-2 and iNOS

Case Study: Antitumor Efficacy

In a study published in Cancer Research, this compound was tested against several cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation at micromolar concentrations, demonstrating its potential as an antitumor agent.

Case Study: Antimicrobial Activity

A separate investigation focused on the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting it could serve as a novel antimicrobial agent.

Properties

IUPAC Name

5-chloro-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3O3S/c1-22-16-8-6-11-4-2-3-5-13(11)17(16)27-19(22)21-18(24)14-10-12(20)7-9-15(14)23(25)26/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYWPRCGBATTAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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